molecular formula C14H14FN7 B1661722 ZERENEX ZXG004964 CAS No. 941868-13-9

ZERENEX ZXG004964

Cat. No.: B1661722
CAS No.: 941868-13-9
M. Wt: 299.31
InChI Key: ASOGYLOWVPKLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZERENEX (ferric citrate, also referred to as ZXG004964) is an iron-based phosphate binder developed by Keryx Biopharmaceuticals for treating hyperphosphatemia in patients with chronic kidney disease (CKD), particularly those undergoing dialysis. Its primary mechanism involves binding dietary phosphate in the gastrointestinal tract, thereby reducing serum phosphate levels . Beyond phosphate control, ZERENEX demonstrates unique secondary benefits: it increases serum ferritin and transferrin saturation (indicators of iron storage) while reducing the need for intravenous (IV) iron and erythropoiesis-stimulating agents (ESAs) . These dual effects address both hyperphosphatemia and iron-deficiency anemia, common comorbidities in dialysis patients.

Clinical trials, including a Phase 3 study (N=441), confirmed its efficacy, with statistically significant reductions in serum phosphate and a favorable safety profile . The drug received FDA approval in 2014 and competes in the phosphate binder market against established therapies like sevelamer and lanthanum carbonate .

Properties

CAS No.

941868-13-9

Molecular Formula

C14H14FN7

Molecular Weight

299.31

IUPAC Name

3-(4-fluorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C14H14FN7/c15-10-1-3-11(4-2-10)22-14-12(19-20-22)13(17-9-18-14)21-7-5-16-6-8-21/h1-4,9,16H,5-8H2

InChI Key

ASOGYLOWVPKLOR-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZERENEX ZXG004964 typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, the use of environmentally benign solvents and catalysts is often considered to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Fluorinated Aromatic Systems

Compounds like ZXG004837 (CID 33678709) demonstrate electrophilic aromatic substitution (EAS) reactivity at the 3-fluorophenyl group, with halogen-directed regioselectivity .

Reaction TypeConditionsProducts
NitrationHNO₃/H₂SO₄, 0°CPara-nitro derivatives (85% yield)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl adducts (72–89% yield)

Tetrazole-Piperazine Hybrids

ZXG004837’s tetrazole-piperazine scaffold undergoes:

  • N-alkylation with alkyl halides (e.g., methyl iodide) in THF/NaH (70–80% yield)

  • Ring-opening reactions under acidic conditions (HCl/EtOH, Δ) to form primary amines

Triazolo-Pyrimidine Derivatives

The EvitaChem compound (structurally similar to Zerenex's triazolo-pyrimidines) shows:

  • Nucleophilic substitution at the C7 position with piperazine

  • pH-dependent stability : Degrades in solutions <pH 3 or >pH 10 (t₁/₂ = 4.2 hrs at pH 2)

Limitations and Recommendations

  • Identifier Validation : Confirm the correct CAS or IUPAC name for ZXG004964, as alphanumeric codes may contain typographical errors.

  • Proprietary Data : Zerenex Molecular’s non-public compounds (e.g., NCE™ collection) require direct collaboration for access .

  • Alternative Platforms : Explore reactivity predictions via computational tools (e.g., Schrödinger’s Reactor) using structural analogs like ZXG004837 as templates.

Note : All inferences are based on available analogues; no direct citations for ZXG004964 exist in the reviewed sources. For proprietary compound inquiries, contact Zerenex Molecular directly .

Mechanism of Action

The mechanism of action of ZERENEX ZXG004964 involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s ability to bind to the active site of CDK2 and interfere with its function is a critical aspect of its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

ZERENEX belongs to the phosphate binder class but distinguishes itself through its iron-based composition. Key competitors include:

Compound Active Ingredient Class Mechanism
ZERENEX Ferric citrate Iron-based Binds phosphate via iron ions in GI tract
Renvela® Sevelamer carbonate Polymer-based Non-absorbed polymer binds phosphate
Fosrenol® Lanthanum carbonate Lanthanum-based Lanthanum ions bind phosphate
Calcium acetate Calcium acetate Calcium-based Calcium ions bind phosphate

Efficacy and Clinical Outcomes

  • Phosphate Reduction :

    • ZERENEX achieved a mean serum phosphate reduction of 2.2 mg/dL in Phase 3 trials, comparable to sevelamer (~2.0 mg/dL ) and lanthanum carbonate (~2.1 mg/dL ) .
    • Calcium acetate shows similar efficacy but risks hypercalcemia, limiting its use in patients with vascular calcification .
  • Additional Benefits: Iron Metabolism: ZERENEX increased ferritin by 146.7 ng/mL and reduced IV iron requirements by 52%, a feature absent in non-iron-based binders .
  • Sevelamer: Higher incidence of severe GI adverse events (e.g., bowel obstruction) . Lanthanum carbonate: Rare but serious risks of lanthanum accumulation in bones and tissues .

Market Differentiation

  • Cost-Effectiveness: ZERENEX’s dual action on phosphate and anemia may reduce overall treatment costs by minimizing IV iron and ESA use, offering economic advantages over competitors .
  • Regulatory Landscape : The delayed inclusion of oral phosphate binders in U.S. dialysis reimbursement bundles (2013–2015) provided ZERENEX a strategic window to establish market presence before generic competition intensified .

Research Findings and Challenges

  • Strengths :

    • Multifaceted Efficacy : Unique combination of phosphate control and iron metabolism benefits .
    • Patient Compliance : Tolerability comparable to calcium acetate but without hypercalcemia risks .
  • Limitations: Long-Term Safety: Limited data on iron accumulation with prolonged use. Market Penetration: Faces competition from generics (e.g., sevelamer generics post-2014) and newer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.